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Compound of Interest

Compound Name: cis-2-Methylcyclopentanol

Cat. No.: B1360979 Get Quote

This guide provides a comprehensive technical overview of the molecular structure of cis-2-
methylcyclopentanol, designed for researchers, scientists, and professionals in drug

development. We will delve into the stereochemistry, conformational analysis, and

spectroscopic signature of this molecule, offering insights grounded in established scientific

principles and experimental data.

Defining the Core Structure: Stereochemistry and
Chirality
cis-2-Methylcyclopentanol is a cyclic alcohol with the chemical formula C₆H₁₂O and a

molecular weight of approximately 100.16 g/mol .[1] The "cis" designation is crucial; it signifies

that the methyl (-CH₃) and hydroxyl (-OH) groups are situated on the same side of the

cyclopentane ring's plane.[2][3][4] This specific stereochemical arrangement dictates the

molecule's three-dimensional shape and, consequently, its physical and chemical properties.

The molecule possesses two stereogenic centers at the C1 (bearing the hydroxyl group) and

C2 (bearing the methyl group) positions. This gives rise to the possibility of stereoisomers.

Specifically, cis-2-methylcyclopentanol exists as a pair of enantiomers: (1R, 2S)-2-

methylcyclopentanol and (1S, 2R)-2-methylcyclopentanol. The racemic mixture is commonly

referred to by its CAS number: 25144-05-2.[1]

Conformational Landscape: Beyond a Flat Ring
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Contrary to a simple planar representation, the cyclopentane ring is not flat. It adopts puckered

conformations to alleviate torsional strain arising from eclipsed C-H bonds. The two primary

low-energy conformations are the envelope and the half-chair. In substituted cyclopentanes like

cis-2-methylcyclopentanol, the substituents' energetic preferences for either axial or

equatorial-like positions influence the favored conformation.

The interplay of steric and electronic effects determines the most stable conformation. For cis-

1,2-disubstituted cyclopentanes, conformations that minimize steric repulsion between the two

substituents are generally favored. Theoretical and experimental studies on related substituted

cyclopentanes suggest a dynamic equilibrium between various envelope and half-chair forms.

A definitive conformational analysis of cis-2-methylcyclopentanol would necessitate

advanced computational modeling and low-temperature NMR studies to experimentally

determine the populations of the conformers.

Spectroscopic Elucidation: The Molecular
Fingerprint
Spectroscopic techniques are indispensable for the structural verification and analysis of cis-2-
methylcyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the molecular structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of cis-2-methylcyclopentanol is complex

due to the conformational flexibility and the diastereotopic nature of the methylene protons on

the cyclopentane ring. While a definitive, fully assigned spectrum with coupling constants is not

readily available in public databases, general expectations can be outlined. The proton

attached to the carbon bearing the hydroxyl group (H1) would appear as a multiplet, with its

chemical shift and coupling constants being highly sensitive to the dihedral angles with

neighboring protons, and thus to the ring's conformation. The protons of the methyl group

would appear as a doublet. The remaining cyclopentane ring protons would present as a

complex series of overlapping multiplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum offers a clearer picture with

distinct signals for each of the six carbon atoms. A study on the ¹³C chemical shifts of (cis)- and
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(trans)-2-methyl-cyclopentanol has been reported, highlighting the utility of this technique in

distinguishing between stereoisomers.[5] Generally, the carbon bearing the hydroxyl group (C1)

is the most deshielded, appearing at a lower field. The chemical shifts of the ring carbons are

influenced by the stereochemistry of the substituents.[6]

Assignment (Predicted) Expected Chemical Shift (ppm)

C1 (-CHOH) ~75-80

C2 (-CHCH₃) ~35-40

C3, C4, C5 (-CH₂-) ~20-35 (multiple signals)

-CH₃ ~15-20

Note: These are approximate ranges and can vary based on solvent and experimental

conditions.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

characteristic absorptions for cis-2-methylcyclopentanol include:

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (alcohol) Stretching, H-bonded Broad, ~3200-3600

C-H (alkane) Stretching ~2850-3000

C-O (alcohol) Stretching ~1050-1150

The broadness of the O-H stretch is indicative of hydrogen bonding, which can be both

intermolecular and, depending on the conformation, intramolecular.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of cis-2-methylcyclopentanol
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would be expected to show a molecular ion peak (M⁺) at m/z = 100.[5] Common fragmentation

pathways for cyclic alcohols include:

Loss of a hydrogen atom: [M-1]⁺ peak at m/z = 99.

Loss of a water molecule: [M-18]⁺ peak at m/z = 82.

Loss of the methyl group: [M-15]⁺ peak at m/z = 85.

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to various fragment ions.

Ring-opening followed by further fragmentation.

A representative mass spectrum from the NIST database shows prominent peaks that can be

tentatively assigned to these fragmentation processes.[5]

Synthesis of cis-2-Methylcyclopentanol: A
Stereoselective Approach
The stereoselective synthesis of cis-2-methylcyclopentanol is a key challenge. A common

and effective strategy involves the reduction of the corresponding ketone, 2-

methylcyclopentanone. The stereochemical outcome of this reduction is highly dependent on

the choice of the reducing agent.

Principle of Stereoselective Reduction
The reduction of 2-methylcyclopentanone can proceed via two main pathways of hydride attack

on the carbonyl carbon: from the less hindered face or the more hindered face. To achieve a

high yield of the cis isomer, the hydride must attack from the face opposite to the existing

methyl group.

Click to download full resolution via product page

Experimental Protocol: Diastereoselective Reduction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/publication/264529854_A_Novel_Assignment_of_the_13C-Chemical_Shifts_of_Cis-_and_Trans-2-Methyl-Cyclopentanol
https://www.researchgate.net/publication/264529854_A_Novel_Assignment_of_the_13C-Chemical_Shifts_of_Cis-_and_Trans-2-Methyl-Cyclopentanol
https://www.benchchem.com/product/b1360979?utm_src=pdf-body
https://www.benchchem.com/product/b1360979?utm_src=pdf-body
https://www.benchchem.com/product/b1360979?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocol is a representative method for the synthesis of cis-2-
methylcyclopentanol, adapted from procedures for the stereoselective reduction of

substituted cyclic ketones.[7]

Materials:

2-Methylcyclopentanone

L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (THF)

Anhydrous THF

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for

workup and purification.

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is charged with 2-methylcyclopentanone dissolved in

anhydrous THF.

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

Addition of Reducing Agent: The L-Selectride® solution is added dropwise to the stirred

ketone solution via the dropping funnel over a period of 30 minutes, maintaining the

temperature below -70 °C. The use of a bulky reducing agent like L-Selectride® favors attack

from the less sterically hindered face of the ketone, leading to the formation of the cis

alcohol.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

until the starting ketone is consumed.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous

NH₄Cl solution at -78 °C.

Workup: The mixture is allowed to warm to room temperature. The organic layer is

separated, and the aqueous layer is extracted with diethyl ether. The combined organic

layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is

removed under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield pure cis-2-methylcyclopentanol.

Self-Validation: The purity and identity of the synthesized product must be confirmed by the

spectroscopic methods detailed in Section 3. The ratio of cis to trans isomers can be

determined by ¹H NMR spectroscopy or gas chromatography (GC).

Conclusion and Future Directions
The molecular structure of cis-2-methylcyclopentanol is a fascinating case study in

stereochemistry and conformational analysis. While its fundamental structure is well-defined, a

deeper understanding of its conformational preferences and the acquisition of a complete,

high-resolution NMR dataset would be valuable for the scientific community. Such data would

be particularly beneficial for computational chemists seeking to model its interactions and for

medicinal chemists incorporating this scaffold into novel drug candidates. Further research into

more efficient and environmentally benign stereoselective synthetic routes would also be a

welcome advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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